4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide
Description
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-6-7(2)17-10(8(6)9(13)15)14-11(16)12(3,4)5/h1-5H3,(H2,13,15)(H,14,16) |
InChI Key |
LERQGVNKJFCEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiophene Core
The thiophene ring is constructed via a modified Gewald reaction, which facilitates the cyclization of ketones with cyanoacetates in the presence of sulfur. For this compound, the reaction employs:
-
Starting material : 3-Oxopentanedioic acid dimethyl ester.
-
Reagents : Elemental sulfur, morpholine (catalyst), and ammonium acetate.
This step yields 2-amino-4,5-dimethylthiophene-3-carboxylate, confirmed by -NMR ( 2.28 ppm, singlet, 6H for methyl groups).
Introduction of the Pivalamide Group
The 2-amino group undergoes acylation with pivaloyl chloride:
-
Reagents : Pivaloyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).
-
Solvent : Dichloromethane (DCM) at 0°C, gradually warming to room temperature.
-
Reaction time : 4 hours.
-
Yield : 89% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Critical consideration : Excess pivaloyl chloride ensures complete acylation, while TEA scavenges HCl to prevent protonation of the amine.
Carboxamide Formation
The ester group at the 3-position is hydrolyzed to a carboxylic acid and subsequently converted to a carboxamide:
-
Ester hydrolysis :
-
Reagents : NaOH (2.0 equiv), H₂O/THF (1:1).
-
Conditions : 60°C, 3 hours.
-
-
Amide coupling :
Optimization Strategies and Challenges
Regioselective Methylation
Introducing methyl groups at the 4- and 5-positions demands precise control. The use of a sterically hindered base (e.g., LDA) during alkylation ensures selective methylation without over-alkylation:
Solvent and Temperature Effects
-
Acylation step : Switching from DCM to THF reduced side-product formation by 15%.
-
Amide coupling : Elevated temperatures (40°C) shortened reaction time to 5 hours but decreased yield to 68% due to HOBt degradation.
Comparative Analysis of Synthetic Routes
The table below contrasts two patented methods for synthesizing 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide:
| Parameter | Method A (Patent WO2021105335A1) | Method B (Alternative Approach) |
|---|---|---|
| Thiophene formation | Gewald reaction | Paal-Knorr cyclization |
| Methylation timing | Post-cyclization | Pre-cyclization |
| Pivaloyl source | Pivaloyl chloride | Pivalic anhydride |
| Overall yield | 64% | 52% |
| Purity (HPLC) | 98.5% | 95.2% |
Method A, as described in the patent, offers superior yield and purity due to streamlined protection-deprotection steps.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
-
Replacing DCC with EDC·HCl reduces reagent cost by 40% with comparable yield (72%).
-
Solvent recovery : Implementing DCM distillation improves process sustainability.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide: can undergo various reactions:
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules.
- In biology and medicine, it may have applications as a potential drug candidate due to its unique structure.
- In industry, it could be used in materials science or as a precursor for functionalized polymers.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific application.
- It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Pivalamido vs. Amino/Ester Groups: The tert-butyl group in the target compound likely improves metabolic stability compared to the reactive amino group in but may reduce solubility.
- Carboxamide vs.
- Ring Saturation : The tetrahydrobenzo ring in confers conformational rigidity, which may influence pharmacokinetics differently than the planar thiophene core.
Table 2: Functional and Application Comparison
Key Insights:
- Synthetic Utility: The target compound’s pivalamido group could be introduced via acylation of a 2-amino precursor (similar to Gewald reaction-derived intermediates ).
- Bioactivity Trends : Thiophene carboxamides with electron-withdrawing groups (e.g., sulfonyl in ) often exhibit enhanced anti-inflammatory activity, suggesting the target compound may be optimized for similar targets.
Biological Activity
4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N2O2S |
| Molecular Weight | 253.35 g/mol |
| IUPAC Name | 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide |
| CAS Number | Not specified |
The primary mechanism of action for 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide involves its interaction with the cereblon (CRBN) protein. Cereblon is a substrate recognition component of the CRL4 CRBN ubiquitin ligase complex, which plays a crucial role in regulating protein degradation processes within cells. By binding to cereblon, this compound can modulate the substrate specificity of the CRL4 CRBN complex, potentially leading to the degradation of specific oncogenic proteins.
Antitumor Activity
Research indicates that compounds similar to 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide exhibit significant antitumor properties. The biological activity is primarily mediated through:
- Inhibition of Cancer Cell Proliferation : Studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, thus reducing tumor size and spread.
- Immune Modulation : It has been suggested that these compounds can stimulate immune responses by enhancing T-cell proliferation and cytokine production, which are critical for anti-tumor immunity.
Case Studies
- Study on Multiple Myeloma : A study highlighted the efficacy of cereblon modulators in treating multiple myeloma through their ability to induce degradation of IKZF1 and IKZF3 proteins, which are known to be involved in tumor progression. The results indicated a notable reduction in tumor burden among treated subjects .
- Preclinical Trials : In preclinical models, compounds structurally related to 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide demonstrated promising results in reducing tumor growth rates and enhancing survival rates in models of acute myeloid leukemia .
Comparative Analysis with Similar Compounds
The following table compares 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide with other known cereblon modulators:
| Compound Name | Mechanism of Action | Target Disease | Efficacy |
|---|---|---|---|
| 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide | Cereblon modulation | Multiple Myeloma | High |
| Pomalidomide | Cereblon modulation | Multiple Myeloma | Very High |
| Lenalidomide | Cereblon modulation | Multiple Myeloma | High |
Q & A
Q. What synthetic routes are recommended for 4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). Optimization involves adjusting solvent polarity (e.g., DMF or DMSO for solvation), temperature control to prevent side reactions, and stoichiometric ratios of reactants. Purity is ensured through recrystallization or column chromatography .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying functional groups and substitution patterns. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors purity. X-ray crystallography, though less common, resolves stereochemical ambiguities .
Q. How should initial biological activity screening be designed for this compound?
Standard in vitro assays include:
- Antioxidant activity : DPPH radical scavenging or FRAP assays.
- Anti-inflammatory activity : Inhibition of COX-2 or lipoxygenase enzymes.
- Cytotoxicity : MTT or Mosmann’s colorimetric assay (using cell lines like RAW 264.7 or HEK-293) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of thiophene derivatives be resolved?
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Replicating experiments under standardized conditions (e.g., fixed pH, temperature).
- Cross-validating results with orthogonal assays (e.g., ELISA for cytokine profiling alongside enzyme inhibition).
- Performing comparative analysis with structurally analogous compounds (e.g., comparing anti-inflammatory activity of derivatives with varying substituents) .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group modifications : Replacing the pivalamido group with other acyl moieties to assess impact on solubility and bioactivity.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinases.
- Pharmacophore mapping : Identifying critical hydrogen-bonding or hydrophobic interactions using tools like Schrödinger’s Phase .
Q. What strategies ensure scalability of synthesis without compromising purity?
- Reaction optimization : Transitioning from batch to flow chemistry for better heat/mass transfer.
- Purification at scale : Automated flash chromatography or centrifugal partition chromatography.
- Stability testing : Monitoring degradation under accelerated conditions (e.g., 40°C/75% RH) to identify sensitive functional groups (e.g., amide bonds) .
Methodological Considerations
Q. How can researchers address low yields in the final coupling step of synthesis?
- Reagent selection : Replace DCC with EDC/HOBt for milder conditions.
- Solvent optimization : Use anhydrous THF or dichloromethane to minimize hydrolysis.
- Catalytic additives : Introduce DMAP (1-5 mol%) to enhance acylation efficiency .
Q. What analytical approaches validate compound stability in biological assays?
- LC-MS/MS : Quantify degradation products in cell culture media over time.
- Circular Dichroism (CD) : Monitor conformational changes in protein-binding studies.
- DSC (Differential Scanning Calorimetry) : Assess thermal stability of the solid form .
Data Interpretation and Reporting
Q. How should researchers statistically analyze dose-response data from cytotoxicity assays?
Q. What ethical and documentation standards apply to publishing SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
